molecular formula C20H16ClFN2O2 B11313180 N-(2-chloro-4-fluorobenzyl)-2-methoxy-N-(pyridin-2-yl)benzamide

N-(2-chloro-4-fluorobenzyl)-2-methoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11313180
M. Wt: 370.8 g/mol
InChI Key: UPRWNBBJDXNJBY-UHFFFAOYSA-N
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Description

N-[(2-Chloro-4-fluorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 2-chloro-4-fluorophenyl group, a methoxy group, and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with pyridin-2-amine to yield 2-methoxy-N-(pyridin-2-yl)benzamide.

    Introduction of the 2-Chloro-4-Fluorophenyl Group: The next step involves the introduction of the 2-chloro-4-fluorophenyl group. This is achieved by reacting the benzamide intermediate with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-4-fluorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(2-Chloro-4-fluorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chloro-4-fluorophenyl)methyl]-2-methoxy-N-(pyridin-3-yl)benzamide
  • N-[(2-Chloro-4-fluorophenyl)methyl]-2-methoxy-N-(pyridin-4-yl)benzamide

Uniqueness

N-[(2-Chloro-4-fluorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloro-4-fluorophenyl group enhances its reactivity and potential as a pharmacologically active compound.

Properties

Molecular Formula

C20H16ClFN2O2

Molecular Weight

370.8 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H16ClFN2O2/c1-26-18-7-3-2-6-16(18)20(25)24(19-8-4-5-11-23-19)13-14-9-10-15(22)12-17(14)21/h2-12H,13H2,1H3

InChI Key

UPRWNBBJDXNJBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3

Origin of Product

United States

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